molecular formula C23H29ClFN3O4 B562527 Cisapride-13C,d3 CAS No. 1285970-69-5

Cisapride-13C,d3

Cat. No.: B562527
CAS No.: 1285970-69-5
M. Wt: 469.961
InChI Key: DCSUBABJRXZOMT-WNJPBQIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cisapride-13C,d3 is a labeled analog of cisapride, a prokinetic agent used to treat gastrointestinal disorders. The isotopic labeling of this compound allows for its use in pharmacokinetic studies and drug metabolism research. The compound has the molecular formula C22(13C)H26D3ClFN3O4 and a molecular weight of 469.96 .

Preparation Methods

The synthesis of Cisapride-13C,d3 involves the incorporation of isotopic labels into the cisapride molecule. The synthetic route typically starts with the preparation of labeled intermediates, which are then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopic labels at the desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Cisapride-13C,d3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Applications in Scientific Research

Cisapride-13C,d3 is utilized across multiple fields, including chemistry, biology, medicine, and the pharmaceutical industry. Below are detailed descriptions of its applications:

Analytical Chemistry

  • Reference Standard : this compound serves as a reference standard in analytical chemistry, allowing researchers to study the behavior of cisapride in different chemical environments. Its isotopic labeling enhances the accuracy of analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Pharmacokinetics and Drug Metabolism

  • Metabolic Studies : The compound is extensively used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of cisapride in living organisms. Isotopic labeling facilitates the tracking of drug metabolism pathways and the identification of metabolic products.
  • Case Study : A study involving patients with idiopathic gastroparesis demonstrated that cisapride significantly improved gastrointestinal symptoms and solid gastric emptying rates, providing insights into its metabolic effects on human subjects .

Medical Research

  • Gastrointestinal Disorders : this compound is instrumental in researching treatments for gastrointestinal disorders. It helps elucidate mechanisms by which cisapride enhances gastrointestinal motility by promoting acetylcholine release through serotonin 5-HT4 receptor agonism.
  • Clinical Implications : Research indicates that cisapride can lead to significant weight gain and symptom relief in patients who have not responded to other treatments like metoclopramide .

Pharmaceutical Development

  • Formulation Testing : The pharmaceutical industry employs this compound in developing new formulations of cisapride and related compounds. Its isotopic nature allows for precise tracking during formulation stability studies and bioavailability assessments.

Data Tables

Study ReferencePatient PopulationDosage (mg/day)Outcome
Patients with gastroparesis30–60Significant symptom reduction; improved gastric emptying

Mechanism of Action

Cisapride-13C,d3 acts through the stimulation of the serotonin 5-HT4 receptors, which increases acetylcholine release in the enteric nervous system. This results in enhanced motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions. The compound increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum, leading to accelerated gastric emptying and intestinal transit .

Comparison with Similar Compounds

Cisapride-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. Similar compounds include:

Biological Activity

Cisapride-13C,d3 is a stable isotope-labeled analog of cisapride, a prokinetic agent primarily used to enhance gastrointestinal motility. This compound has garnered attention in pharmacological and clinical research due to its unique properties and applications in studying drug metabolism and gastrointestinal disorders. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, case studies, and relevant research findings.

Overview of this compound

This compound has the molecular formula C22(13C)H26D3ClFN3O4 and a molecular weight of 469.96. The isotopic labeling allows for precise tracking in metabolic studies, making it valuable for pharmacokinetic research.

This compound functions primarily as a serotonin 5-HT4 receptor agonist , which leads to the release of acetylcholine in the enteric nervous system. This action enhances gastrointestinal motility without stimulating muscarinic or nicotinic receptors or inhibiting acetylcholinesterase activity .

Key Effects:

  • Increased Gastric Motility : Activates 5-HT4 receptors, resulting in enhanced gastric contractions and reduced pyloric resistance.
  • Acid Secretion Modulation : Studies show that cisapride can decrease meal-stimulated gastric acid secretion by approximately 20% and reduce overall gastric acidity significantly .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of cisapride, characterized by:

  • Absorption : Rapid absorption post-oral administration with an absolute bioavailability of 35-40%.
  • Protein Binding : High protein binding at 97.5%.
  • Metabolism : Extensively metabolized by cytochrome P450 3A4 .

Case Study: Effects on Gastric Acid Secretion

A clinical trial involving 11 subjects with gastroesophageal reflux disease (GERD) assessed the impact of cisapride on gastric and esophageal acidity. The results indicated a significant reduction in gastric acid secretion and acidity levels post-administration, supporting its therapeutic role in managing GERD symptoms .

Table 1: Summary of Clinical Findings

ParameterBaseline MeasurementMeasurement Post-CisaprideChange (%)
Meal-Stimulated Gastric Acid-Decreased by 20%-20
Integrated Gastric Acidity-Decreased by 50-60%-50 to -60
Heartburn SeverityModerateNo significant change0

Applications in Research

This compound is widely utilized in various research contexts:

  • Pharmacokinetic Studies : Used as a reference standard to investigate the metabolism and bioavailability of cisapride.
  • Gastrointestinal Research : Assists in understanding the mechanisms behind gastrointestinal motility disorders.
  • Drug Development : Facilitates the development of new formulations and therapeutic strategies targeting gastrointestinal conditions .

Properties

IUPAC Name

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(113C)methoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSUBABJRXZOMT-WNJPBQIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC(=C(C=C1C(=O)N[C@@H]2CCN(C[C@@H]2OC)CCCOC3=CC=C(C=C3)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (20.2 g) in MIK (250 ml) and triethyl amine (15.3 ml) was slowly dropped ethyl chloroformate (9.6 ml). The reaction mixture was stirred for 30 minutes at room temperature. To the formed mixed anhydride was then added intermediate 2 (28.2 g) and the reaction mixture was stirred for 2 hours at room temperature. Subsequently, the reaction mixture was washed with water (80 ml) and a NaOH solution (6.5% w/v, 50 ml). The organic layer was warmed to 65° C. and methanol (50 ml) and water (8.5 ml) were added. The solution was cooled slowly and stirred for 2 days during which crystallisation occurred, yielding cisapride having a cis/trans ratio higher than 99/1.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
intermediate 2
Quantity
28.2 g
Type
reactant
Reaction Step Four
Quantity
15.3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC1CN(CCCOc2ccc(F)cc2)CCC1N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.